1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and difluoromethyl groups in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For instance, the cyclocondensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can facilitate the large-scale synthesis of this compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation reactions may produce corresponding oxides or hydroxylated compounds.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to desired therapeutic effects or chemical transformations .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents and reactivity.
Imidazo[1,2-a]pyridine Derivatives: These analogues have a different arrangement of nitrogen atoms within the ring system, leading to distinct chemical and biological properties.
Uniqueness: 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine stands out due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial fields .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWQGIVMBYOCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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